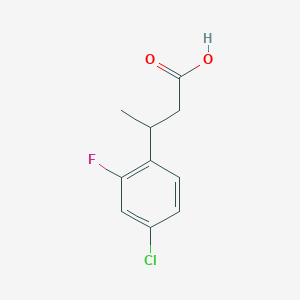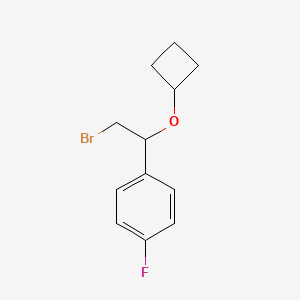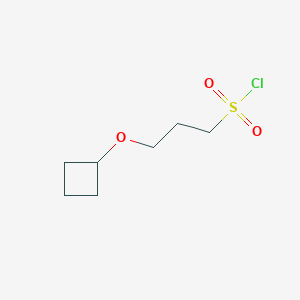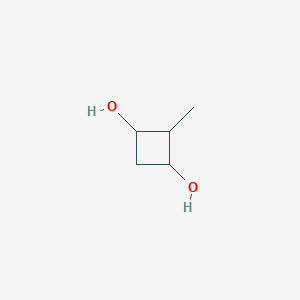
2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylcyclobutane-1,3-diol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential biological activity. This compound consists of a cyclobutane ring substituted with a methyl group and two hydroxyl groups at the 1 and 3 positions, resulting in multiple stereoisomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclobutane-1,3-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-methylcyclobutane-1,3-diol may involve more scalable processes, such as catalytic hydrogenation of 2-methylcyclobutanone in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method ensures high yield and purity of the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Formation of halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylcyclobutanone: A precursor in the synthesis of 2-methylcyclobutane-1,3-diol.
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical and biological properties.
2-methylcyclobutanecarboxylic acid: An oxidation product of 2-methylcyclobutane-1,3-diol.
Uniqueness
2-methylcyclobutane-1,3-diol is unique due to its combination of a cyclobutane ring with two hydroxyl groups and a methyl group, resulting in multiple stereoisomers. This structural diversity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
2-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3 |
Clé InChI |
WURCECLRQBMYHM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
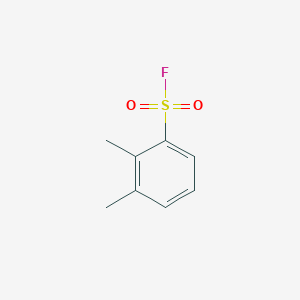
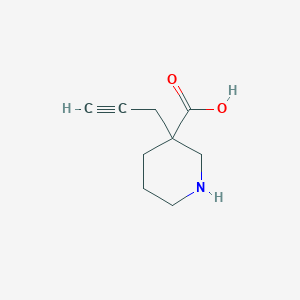
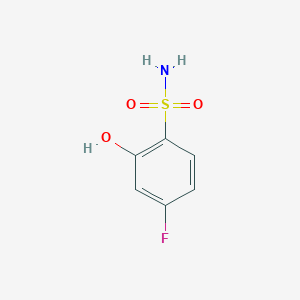
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)

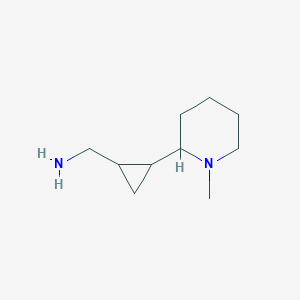
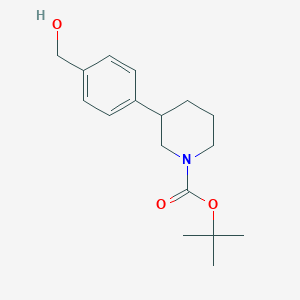
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
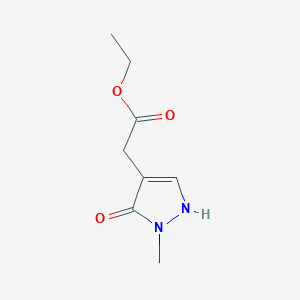
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
